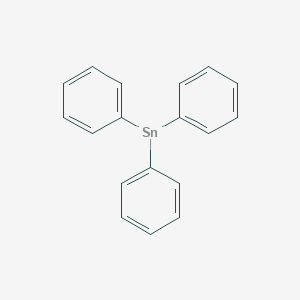

Triphenyltin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWFLISHPUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893312 | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-20-6, 17272-58-1 | |

| Record name | Triphenyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannyl, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyltin hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T92AGN0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Tin-Carbon Bond: A Technical Guide to the History and Discovery of Triphenyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of triphenyltin (TPT) compounds. From their origins in the nascent field of organometallic chemistry to their widespread, and later controversial, applications, this document details the key scientific milestones, presents essential physicochemical and toxicological data, outlines detailed experimental protocols for their synthesis, and elucidates the molecular signaling pathways through which they exert their biological effects. This guide is intended to serve as a foundational resource for researchers in chemistry, toxicology, and drug development, offering a consolidated repository of technical information to support further investigation and innovation in the field.

A Historical Perspective: From a Chemical Curiosity to a Global Contaminant

The journey of this compound compounds is intrinsically linked to the broader history of organotin chemistry, which commenced in the mid-19th century. In 1849, the English chemist Edward Frankland reported the synthesis of the first organotin compound, diethyltin (B15495199) diiodide, laying the groundwork for a new field of organometallic chemistry.[1][2] A few years later, in 1852, Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy further solidified the foundations of this emerging discipline.[2]

For much of the following century, organotin compounds remained largely a subject of academic curiosity. Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia made significant contributions to the fundamental understanding of these compounds.[2] However, it was the discovery of their potent biological activities and industrial applications in the mid-20th century, pioneered by G.J.M. van der Kerk and his colleagues in the Netherlands, that catalyzed a surge in research and development.[2]

The 1960s marked a pivotal decade for this compound compounds. Their powerful biocidal properties were recognized and harnessed, leading to their widespread use as fungicides in agriculture, as algicides and molluscicides in marine antifouling paints, and as wood preservatives.[3][4] This period saw the commercialization of several key this compound derivatives, including this compound hydroxide (B78521) (TPTH), this compound acetate (B1210297) (TPTA), and this compound chloride (TPTC).

However, the very properties that made this compound compounds effective biocides—their toxicity and persistence—also raised significant environmental and health concerns. By the latter half of the 20th century, the detrimental impact of these compounds on non-target aquatic organisms became increasingly evident, leading to restrictions and eventual bans on their use in many applications, particularly in antifouling paints.[3] Today, research into this compound compounds continues, driven by the need to understand their long-term environmental fate, their complex toxicological profiles, and their potential as scaffolds for the development of new therapeutic agents.

Physicochemical and Toxicological Properties of this compound Compounds

The physical, chemical, and toxicological properties of this compound compounds are crucial for understanding their behavior in both laboratory and environmental settings. The following tables summarize key quantitative data for some of the most common this compound derivatives.

Physical and Chemical Properties

| Property | This compound Chloride (TPTC) | This compound Hydroxide (TPTH) | This compound Acetate (TPTA) |

| CAS Number | 639-58-7 | 76-87-9 | 900-95-8 |

| Molecular Formula | C₁₈H₁₅ClSn | C₁₈H₁₆OSn | C₂₀H₁₈O₂Sn |

| Molecular Weight | 385.47 g/mol | 367.03 g/mol | 409.05 g/mol |

| Appearance | White crystalline solid | Odorless white powder | White crystalline solid |

| Melting Point | 108 °C | 121-123 °C | 118-122 °C |

| Boiling Point | 240 °C | Decomposes | Decomposes |

| Water Solubility | Reacts slowly | Insoluble | 28 mg/L |

| Solubility in Organic Solvents | Soluble in many organic solvents | Moderately soluble in most organic solvents | Slightly soluble in most organic solvents |

Note: Data compiled from various sources.

Spectroscopic Data of this compound Chloride

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum. |

| ¹³C NMR | Resonances for the phenyl carbons are present, with the carbon directly attached to the tin atom showing a characteristic chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for the Sn-C and Sn-Cl bonds, as well as vibrations associated with the phenyl rings, are observed. |

| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of phenyl groups and the chlorine atom. |

Note: Specific peak positions and splitting patterns can vary depending on the solvent and instrument used.

Acute Toxicity Data

| Compound | Species | Route of Administration | LD₅₀ |

| This compound Acetate | Rabbit | Oral | 30 mg/kg |

| This compound Chloride | Rat | Oral | 136 mg/kg |

| This compound Hydroxide | Rat | Oral | 156-360 mg/kg |

| This compound Hydroxide | Rat | Dermal | 1600 mg/kg |

| This compound Hydroxide | Mouse | Oral | 240-380 mg/kg |

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data compiled from various sources.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of key this compound compounds. These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Synthesis of this compound Chloride

Materials:

-

Tin tetrachloride (SnCl₄)

-

Phenylmagnesium bromide (PhMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Place a solution of tin tetrachloride in anhydrous diethyl ether or THF in the flask and cool it in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide from the dropping funnel to the stirred tin tetrachloride solution. An exothermic reaction will occur, and a white precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and carefully quench it by the slow addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or a mixture of ethanol (B145695) and water.

Synthesis of this compound Hydroxide

Materials:

-

This compound chloride

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol (B129727)

-

Water

-

Beaker or flask with a magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve this compound chloride in ethanol or methanol in a beaker.

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Slowly add the alkaline solution to the stirred solution of this compound chloride. A white precipitate of this compound hydroxide will form immediately.

-

Continue stirring for a short period to ensure the reaction is complete.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted base and salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Synthesis of this compound Acetate

Materials:

-

This compound chloride

-

Sodium acetate (NaOAc) or silver acetate (AgOAc)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture of toluene (B28343) and isopropanol)

-

Round-bottom flask with a condenser and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve this compound chloride in the chosen solvent in a round-bottom flask.

-

Add sodium acetate or silver acetate to the solution.

-

Heat the mixture to reflux and maintain it for several hours with stirring.

-

Cool the reaction mixture to room temperature.

-

If using sodium acetate, the precipitated sodium chloride can be removed by filtration. If using silver acetate, the precipitated silver chloride is removed.

-

The filtrate is then concentrated under reduced pressure to induce crystallization of the this compound acetate.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects through a variety of molecular mechanisms, primarily leading to cytotoxicity and endocrine disruption. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways involved.

Mitochondrial-Mediated Apoptosis

This compound compounds are known to induce apoptosis through the intrinsic mitochondrial pathway. This process is initiated by cellular stress, including DNA damage and the generation of reactive oxygen species (ROS).

Caption: Mitochondrial-mediated apoptosis induced by this compound compounds.

Endocrine Disruption via Nuclear Receptor Agonism

This compound compounds can act as endocrine disruptors by mimicking natural hormones and binding to nuclear receptors, such as the androgen receptor (AR). This can lead to the inappropriate activation of hormone-responsive genes.

Caption: Endocrine disruption by this compound via androgen receptor agonism.

NF-κB Mediated Apoptosis

This compound chloride has been shown to induce apoptosis in some cell types through the activation of the NF-κB signaling pathway, which can be triggered by an increase in intracellular calcium levels.

Caption: NF-κB mediated apoptosis induced by this compound chloride.

Conclusion

This compound compounds represent a fascinating and complex class of organometallic molecules. Their history reflects the broader evolution of chemistry, from fundamental discovery to widespread industrial application and subsequent environmental regulation. This technical guide has provided a detailed overview of their history, key properties, synthesis, and mechanisms of action, intended to equip researchers with the foundational knowledge necessary for their work. As our understanding of the intricate interactions between chemical compounds and biological systems continues to grow, the study of this compound and its derivatives will undoubtedly remain a relevant and important area of scientific inquiry, with potential implications for toxicology, environmental science, and the development of novel therapeutic agents.

References

Triphenyltin's Antifungal Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT) compounds, a class of organotin molecules, have been historically utilized as potent fungicides in agriculture.[1][2] Their efficacy stems from a multi-pronged attack on fungal cells, primarily targeting cellular energy production and inducing programmed cell death. This guide provides an in-depth analysis of the core mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather a cascade of disruptive events within the fungal cell. The primary targets include the mitochondria, cell membrane, and cellular redox balance.

The principal mechanism of TPT's fungicidal action is the potent inhibition of oxidative phosphorylation, the primary pathway for ATP synthesis in aerobic fungi.[3] TPT specifically targets the F1Fo-ATP synthase enzyme complex located in the inner mitochondrial membrane.[3][4]

-

Molecular Target: TPT binds to the F0 subunit of the ATP synthase complex. This subunit functions as a proton channel, and its inhibition blocks the flow of protons, which is essential for ATP synthesis.[4]

-

Consequence: The disruption of the proton gradient across the mitochondrial membrane halts the production of ATP, leading to a severe energy deficit within the fungal cell. This energy crisis cripples essential cellular processes, ultimately causing cell death.[3][5]

This compound exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, within fungal cells.[6][7] While the exact mechanism of ROS induction by TPT is still under investigation, it is believed to be linked to mitochondrial dysfunction.

-

Mitochondrial Disruption: The inhibition of the electron transport chain, a consequence of ATP synthase inhibition, can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals.

-

Cellular Damage: The accumulation of ROS creates a state of oxidative stress, causing widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.[6] This damage further compromises cell integrity and function. Fungi, like other organisms, possess antioxidant defense systems, but high levels of TPT-induced ROS can overwhelm these defenses.[8]

At lower concentrations, this compound can trigger a programmed cell death pathway in fungi, akin to apoptosis in higher eukaryotes.[9][10] This is a controlled cellular suicide mechanism that involves a cascade of specific signaling events.

-

Caspase Activation: Studies in various cell types have shown that TPT can activate caspases, a family of proteases that are central executioners of apoptosis.[9]

-

Mitochondrial Permeability: TPT can induce the mitochondrial membrane permeability transition, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[11]

-

Concentration Dependence: The induction of apoptosis is concentration-dependent. While low concentrations of TPT trigger apoptosis, higher concentrations tend to cause rapid, uncontrolled cell death known as necrosis.[9][10]

Quantitative Data Summary

The efficacy of this compound compounds varies depending on the fungal species and the specific TPT derivative. The following table summarizes available Minimum Inhibitory Concentration (MIC) data.

| Fungal Species | This compound Compound | MIC (mM/dm³) | Reference |

| Aspergillus niger | This compound acetylsalicylate | 0.041 | [12] |

| Aspergillus flavus | This compound acetylsalicylate | 0.082 | [12] |

| Penicillium citrinum | This compound acetylsalicylate | 0.041 | [12] |

Key Experimental Protocols

Investigating the mechanism of action of antifungal agents like this compound involves a variety of established experimental protocols.

This standard method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[13]

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).[13][14]

-

Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared to a specific concentration (e.g., 0.5 McFarland standard).[14]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at an optimal temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[14]

-

MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.[14]

This protocol uses a fluorescent probe to detect the intracellular accumulation of ROS.

-

Fungal Culture Treatment: Fungal cells are cultured and then exposed to different concentrations of this compound for a specified duration.

-

Fluorescent Probe Loading: A ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is added to the cell suspension. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cells.

-

Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

This assay quantifies the intracellular ATP levels to assess the impact of this compound on ATP synthesis.

-

Cell Treatment and Lysis: Fungal cells are treated with this compound. After the treatment period, the cells are lysed to release their intracellular contents, including ATP.

-

Luciferin-Luciferase Reaction: The cell lysate is mixed with a luciferin-luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in the emission of light.

-

Luminescence Measurement: The intensity of the emitted light is measured using a luminometer. The light intensity is directly proportional to the ATP concentration. A decrease in luminescence in TPT-treated cells compared to control cells indicates inhibition of ATP synthesis.

Visualizations of Mechanisms and Workflows

Caption: Overview of this compound's primary mechanisms of action in a fungal cell.

Caption: A typical experimental workflow for characterizing this compound's antifungal activity.

References

- 1. This compound Compounds (CICADS) [inchem.org]

- 2. This compound [utslappisiffror.naturvardsverket.se]

- 3. This compound hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. Studies on the mechanism of action of this compound on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound(IV) acylhydrazone compounds: Synthesis, structure and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical, ultrastructural and molecular characterization of the this compound acetate (TPTA)-induced apoptosis in primary cultures of mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound as inductor of mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. benchchem.com [benchchem.com]

The Silent Threat in Aquatic Ecosystems: A Technical Guide to the Bioaccumulation Potential of Triphenyltin

For Immediate Release

A comprehensive technical guide detailing the significant bioaccumulation potential of triphenyltin (TPT) in aquatic organisms has been compiled for researchers, scientists, and drug development professionals. This document synthesizes current scientific data on the bioaccumulation, tissue distribution, and toxicological pathways of this persistent organotin compound.

This compound, a highly toxic organotin compound, has been widely used as a biocide in antifouling paints and agricultural fungicides. Despite regulations limiting its use, its persistence in aquatic environments poses a long-term threat to wildlife and potentially to human health through the consumption of contaminated seafood. This guide provides an in-depth analysis of the mechanisms by which TPT accumulates in aquatic food webs and exerts its toxic effects.

Data on Bioaccumulation and Bioconcentration

This compound exhibits a high potential for bioaccumulation in a wide range of aquatic organisms. The bioconcentration factor (BCF), which measures the accumulation of a chemical from water into an organism, and the bioaccumulation factor (BAF), which considers all routes of exposure including diet, are key indicators of this potential. Below is a summary of reported BCF and BAF values for TPT in various aquatic species.

| Species | Organism Type | BCF Value | BAF Value | Tissue/Organ | Exposure Conditions | Reference |

| Rudarius ercodes | Filefish | 4100 | - | Whole body | 148 ng/L for 56 days | [1] |

| Oncorhynchus mykiss | Rainbow Trout | 566 | - | Larvae | - | [2] |

| Pimephales promelas | Fathead Minnow | 17200 | - | Whole body | - | [2] |

| Cyprinus carpio | Carp | 257 - 2090 | - | Gall bladder, Muscle, Liver, Kidney | - | [1] |

| Daphnids | Invertebrate | < 300 | - | Whole body | - | [1] |

| Various Fish Species | Fish | - | > 1000 - 5000 | - | Field data from Bohai Bay | [3] |

| Marine Fish | Fish | 3500 | - | - | Laboratory rearing experiment | [3] |

| Shrimp | Invertebrate | 200 | - | - | Laboratory rearing experiment | [3] |

Tissue-Specific Accumulation of this compound

Once absorbed, this compound is not uniformly distributed throughout an organism. Studies have consistently shown that certain tissues accumulate higher concentrations of TPT. The liver, being the primary site of detoxification and metabolism, often exhibits the highest levels of TPT. Other organs such as the kidney and brain also tend to accumulate significant concentrations, while muscle tissue generally shows lower levels. This differential distribution is crucial for understanding the organ-specific toxicity of TPT.

Experimental Methodologies for TPT Bioaccumulation Studies

The assessment of TPT's bioaccumulation potential relies on standardized experimental protocols, primarily following guidelines such as the OECD Test Guideline 305 for bioaccumulation in fish. These studies typically involve two phases: an uptake phase and a depuration phase.

Key Experimental Protocols

1. Test Organism Acclimation:

-

Selected fish species (e.g., Zebrafish, Rainbow Trout) are acclimated to laboratory conditions, including water quality (temperature, pH, hardness) and feeding regimes.

2. Exposure (Uptake) Phase:

-

Fish are exposed to a constant, sublethal concentration of TPT in a flow-through system to maintain stable exposure levels.

-

The exposure duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Water samples are regularly analyzed to monitor TPT concentrations.

-

Fish are sampled at predetermined intervals to measure the internal concentration of TPT.

3. Depuration (Elimination) Phase:

-

After the uptake phase, the remaining fish are transferred to a clean, TPT-free environment.

-

The depuration phase is monitored to determine the rate at which TPT is eliminated from the fish tissues.

-

Sampling of fish continues at regular intervals throughout this phase.

4. Sample Preparation and Analysis:

-

Tissue Extraction: Fish tissues are dissected and homogenized. TPT is then extracted from the tissue matrix using organic solvents. Common methods include accelerated solvent extraction (ASE) or solid-phase extraction (SPE).

-

Cleanup: The extracts are purified to remove interfering substances using techniques like Florisil cartridge cleanup.

-

Derivatization: For analysis by gas chromatography (GC), TPT is often derivatized to a more volatile form.

-

Quantification: The concentration of TPT is determined using sensitive analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Flame Photometric Detector (GC-FPD), or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Below is a generalized workflow for a typical TPT bioaccumulation study.

Toxicological Impact: Endocrine Disruption and Oxidative Stress

This compound is a potent endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways even at very low concentrations. One of the primary mechanisms of its endocrine-disrupting activity is through the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

RXR-PPARγ Signaling Pathway Disruption

TPT can bind to and activate the RXR-PPARγ heterodimer, which is a key regulator of gene expression involved in lipid metabolism, adipogenesis, and immune function. This aberrant activation can lead to a cascade of adverse effects, including reproductive abnormalities and metabolic disorders.

Induction of Oxidative Stress

TPT exposure has been shown to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these harmful molecules. TPT can lead to an overproduction of ROS, resulting in cellular damage, including lipid peroxidation and protein oxidation. In response, organisms may upregulate antioxidant enzymes such as catalase (CAT) and glutathione (B108866) S-transferase (GST) as a protective mechanism.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) and Growth Hormone/Insulin-like Growth Factor (GH/IGF) Axes

Emerging evidence indicates that TPT can also disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which is crucial for regulating metabolism, growth, and development.[4][5] TPT exposure has been linked to altered levels of thyroid hormones and changes in the expression of genes involved in the HPT axis.[4][5] Furthermore, TPT can affect the growth hormone/insulin-like growth factor (GH/IGF) axis, leading to growth inhibition in fish.[4][6]

Conclusion

The data presented in this guide underscore the significant bioaccumulation potential and multifaceted toxicity of this compound in aquatic ecosystems. Its ability to accumulate in organisms, coupled with its endocrine-disrupting properties and induction of oxidative stress, highlights the need for continued monitoring and research into its long-term ecological impacts. This technical guide serves as a critical resource for the scientific community to further understand and mitigate the risks associated with this persistent environmental contaminant.

References

- 1. This compound Compounds (CICADS) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Parental exposure to this compound inhibits growth and disrupts thyroid function in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of low concentrations of this compound on neurobehavior and the thyroid endocrine system in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity evaluation of this compound in zebrafish larvae by embryonic malformation, retinal development, and GH/IGF axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Triphenyltin on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT), an organotin compound, has seen widespread use as a fungicide and antifouling agent. However, its persistence in the environment and inherent toxicity pose a significant threat to a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of TPT, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways to facilitate a deeper understanding of its environmental impact and mechanisms of toxicity.

Executive Summary

This compound exhibits high toxicity to a broad spectrum of non-target organisms, with particularly pronounced effects on aquatic life. Its toxicological profile is characterized by acute and chronic toxicity, reproductive and developmental impairment, neurotoxicity, immunotoxicity, and genotoxicity. The primary mechanisms of TPT's toxicity involve the disruption of crucial signaling pathways, including the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways, leading to endocrine disruption. TPT also inhibits mitochondrial ATP synthase, impairing cellular energy metabolism, and interferes with steroidogenesis by inhibiting key enzymes like aromatase. This guide consolidates the available quantitative data, provides an overview of the experimental protocols used to generate this data, and presents visual representations of the key signaling pathways affected by TPT.

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different species and toxicological endpoints. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Acute and Chronic Toxicity of this compound to Non-Target Organisms

| Species | Organism Type | Endpoint | Value | Exposure Duration | Compound | Reference |

| Rhamdia quelen (Silver Catfish) | Fish | 96-h LC50 | 9.73 µg/L | 96 hours | TPT Hydroxide | [1][2] |

| Sparus aurata (Gilthead Seabream) | Fish | 24-h LC50 | 34.2 µg/L | 24 hours | TPT Chloride | [1] |

| Pimephales promelas (Fathead Minnow) | Fish | 30-day LC50 | 1.5 µg/L | 30 days | This compound | [3] |

| Pimephales promelas (Fathead Minnow) | Fish | 30-day NOEC | 0.15 µg/L | 30 days | This compound | [3] |

| Pimephales promelas (Fathead Minnow) | Fish | 30-day LOEC | 0.23 µg/L | 30 days | This compound | [3] |

| Daphnia magna | Aquatic Invertebrate | 21-day NOEC | 0.1 µg/L | 21 days | TPT Hydroxide | [3] |

| Freshwater Algae | Algae | EC50 (Growth Inhibition) | 2-5 µg/L | - | TPT Chloride | [3] |

| Coturnix japonica (Japanese Quail) | Bird | LD50 | 46.5 - 114 mg/kg bw | - | This compound compounds | [3] |

| Colinus virginianus (Bobwhite Quail) | Bird | LD50 | 46.5 - 114 mg/kg bw | - | This compound compounds | [3] |

| Rat | Mammal | Oral LD50 | 285 - 378 mg/kg bw | - | This compound compounds | [3] |

| Guinea Pig | Mammal | Oral LD50 | 1 ppm in diet (growth inhibition) | - | TPT Acetate |

Table 2: Reproductive and Developmental Toxicity of this compound

| Species | Endpoint | NOAEL/LOAEL/ECx | Compound | Reference |

| Rat | Two-generation reproduction study (reduced litter size/pup weight) | NOAEL: 0.4 mg/kg bw/day | TPT Hydroxide | [3] |

| Rat | Two-generation reproduction study (reduced litter size/pup weight) | LOAEL: 1.5 mg/kg bw/day | TPT Hydroxide | [3] |

| Rabbit | Gavage study (decreased implantations and live fetuses) | LOAEL: 1.0 mg/kg bw/day | TPT Acetate | [3] |

| Rabbit | Gavage study (abortion and reduced fetal weight) | LOAEL: 0.9 mg/kg bw/day | TPT Hydroxide | [3] |

| Oryzias latipes (Medaka) | Two-generation study (fecundity and mortality) | LOEC (F0): 3.2 µg/L | This compound | |

| Oryzias latipes (Medaka) | Two-generation study (fecundity and mortality) | LOEC (F1): 1.0 µg/L | This compound |

Table 3: Neurotoxicity, Immunotoxicity, and Genotoxicity of this compound

| Organism/Cell Line | Endpoint | Observation | Compound | Reference |

| Mouse | Immunotoxicity | Reduction in thymus and spleen weights at 1-10 mg/kg for 14 days. Inhibition of T-cell dependent humoral and cellular immune responses. | TPT Chloride | [4] |

| Chinese Hamster Ovary (CHO) cells | Genotoxicity (Micronucleus test) | Significant increase in micronuclei at 150 ng/mL. | TPT Hydroxide | [5] |

| Chinese Hamster Ovary (CHO) cells | Genotoxicity (Sister Chromatid Exchange) | Dose-dependent significant increase in SCE with S9 activation. | TPT Acetate & Hydroxide | [5] |

| BALB/c Mouse | Genotoxicity (in vivo Micronucleus test) | Dose-related significant increase in micronuclei in peripheral blood (oral gavage). | TPT Acetate | [5] |

| BALB/c Mouse | Genotoxicity (in vivo Micronucleus test) | Significant increase in micronucleated reticulocytes (single oral treatment). | TPT Hydroxide | [5] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in this guide, based on established OECD guidelines.

Fish Acute Toxicity Test (based on OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: A recommended freshwater species such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

-

Test Design: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained under identical conditions without the test substance.

-

Test Concentrations: A geometric series of at least five concentrations is typically used, along with a control. The concentration range is determined by preliminary range-finding tests.

-

Exposure Duration: 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

-

Analytical Monitoring: The concentrations of this compound in the test water are measured at the beginning and end of the test to verify exposure levels.

Daphnia magna Reproduction Test (based on OECD 211)

This chronic test evaluates the effects of a substance on the reproductive output of the freshwater crustacean Daphnia magna.

-

Test Organism: Young female Daphnia magna (<24 hours old).

-

Test Design: Individual daphnids are exposed to a range of test substance concentrations in a semi-static system, with renewal of the test solutions typically three times a week.

-

Test Concentrations: At least five concentrations in a geometric series and a control are used.

-

Exposure Duration: 21 days.

-

Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.

-

Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent animal. The Lowest Observed Effect Concentration (LOEC), No Observed Effect Concentration (NOEC), and the concentration causing a 50% reduction in reproduction (EC50) are determined.

-

Analytical Monitoring: Concentrations of this compound in the test media are measured to confirm exposure levels.

Algal Growth Inhibition Test (based on OECD 201)

This test assesses the effects of a substance on the growth of a freshwater green alga.

-

Test Organism: An exponentially growing culture of a recommended algal species, such as Pseudokirchneriella subcapitata.

-

Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

-

Test Concentrations: A minimum of five concentrations in a geometric series and a control are tested in replicate.

-

Exposure Duration: 72 hours.

-

Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).

-

Data Analysis: The primary endpoint is the inhibition of growth rate. The concentration causing a 50% inhibition of growth rate (ErC50) is calculated. The NOEC and LOEC can also be determined.

-

Analytical Monitoring: The concentrations of this compound in the test medium are measured at the beginning and end of the exposure period.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through the disruption of several critical cellular signaling pathways.

Endocrine Disruption via RXR and PPARγ Activation

This compound is a known endocrine disruptor that can activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ). These nuclear receptors form a heterodimer that regulates the transcription of genes involved in various physiological processes, including lipid metabolism and development. TPT can bind to RXR, leading to the activation of the RXR/PPARγ heterodimer and subsequent altered gene expression. This disruption of normal hormonal signaling can lead to adverse reproductive and developmental effects.

Inhibition of Mitochondrial ATP Synthase

This compound is a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production. TPT is thought to bind to the F0 subunit of the ATP synthase complex, blocking the proton channel and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a depletion of cellular energy, which can result in widespread cellular dysfunction and toxicity.

Disruption of Steroidogenesis

This compound can interfere with the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenesis pathway. One of the primary targets is aromatase (CYP19), which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, TPT can lead to an imbalance in the androgen-to-estrogen ratio, contributing to its endocrine-disrupting effects, such as the development of male sexual characteristics in female organisms (imposex).

Conclusion

The data presented in this technical guide underscore the significant toxicological threat that this compound poses to non-target organisms. Its high toxicity at low concentrations, coupled with its persistence in the environment, necessitates careful monitoring and regulation. The disruption of fundamental biological processes, including endocrine signaling, energy metabolism, and steroidogenesis, highlights the multifaceted nature of TPT's toxicity. This guide provides a foundational resource for researchers, scientists, and drug development professionals to understand the toxicological profile of this compound and to inform future research and risk assessment efforts. Further investigation into the detailed molecular interactions and long-term ecosystem-level impacts of TPT is crucial for a complete understanding of its environmental risk.

References

- 1. Acute toxicity effects of tributyltin chloride and this compound chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. The organotin this compound disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Triphenyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic potential of triphenyltin (TPT) compounds. The information is compiled from a range of scientific studies to support risk assessment and further research in the fields of toxicology and drug development.

Executive Summary

This compound (TPT) is an organotin compound that has been used as a fungicide and antifouling agent. Its potential for genotoxicity and carcinogenicity has been the subject of numerous studies. The genotoxicity profile of TPT is complex, with some studies indicating a potential for chromosomal damage, while others, particularly recent studies on specific derivatives, show a lack of direct DNA reactivity. Evidence for the carcinogenicity of TPT is conflicting. A comprehensive bioassay by the U.S. National Toxicology Program (NTP) found no evidence of carcinogenicity for this compound hydroxide (B78521) in rats and mice. However, other studies have reported an increased incidence of certain tumors in different rodent strains. This guide provides a detailed examination of the available data, experimental methodologies, and potential mechanisms of action.

Genotoxicity Studies

The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo assays, assessing endpoints such as gene mutations, chromosomal aberrations, and DNA damage.

Gene Mutation Assays

Data from bacterial reverse mutation assays (Ames test) for this compound compounds are limited in the readily available literature. This assay is a primary screen for point mutations and frameshift mutations.

Chromosomal Aberration Assays

Several studies have investigated the potential of this compound compounds to induce structural chromosomal damage in mammalian cells.

This compound acetate (B1210297) (TPTA) and this compound hydroxide (TPTH) have been shown to induce chromosomal aberrations, including micronuclei (MN) and sister chromatid exchanges (SCEs), in cultured Chinese hamster ovary (CHO) cells.[1]

Table 1: In Vitro Genotoxicity of this compound Compounds in CHO Cells

| Compound | Assay | Concentration | Results |

| TPTA | Micronucleus | 150 ng/mL (with S9) | Meaningful induction |

| TPTH | Micronucleus | 150 ng/mL (without S9) | Significant increase |

| TPTH | Micronucleus | 150 ng/mL (with S9) | Meaningful induction |

| TPTA | Sister Chromatid Exchange | Dose-dependent (with S9) | Significant increase |

| TPTH | Sister Chromatid Exchange | Dose-dependent (with S9) | Significant increase |

Data from Chou et al., 1999.[1]

In vivo studies in BALB/c mice have demonstrated that TPTA can induce a dose-related increase in micronucleated peripheral blood cells following oral administration. TPTH also induced a significant increase in micronucleated reticulocytes in a single-treatment regimen.[1] These findings suggest that this compound compounds can cause chromosomal damage in living organisms.[1]

DNA Damage Assays (Comet Assay)

Recent studies on certain this compound derivatives, specifically this compound ethyl phenyl dithiocarbamate (B8719985) and this compound butyl phenyl dithiocarbamate, did not show evidence of DNA damage in K562 human erythroleukemia cells as assessed by the alkaline comet assay.[2] The percentage of DNA in the tail and the tail moment did not significantly increase after exposure to these compounds.[2] However, another study on a this compound(IV) dithiocarbamate compound (OC2) reported that it induces DNA damage in K562 cells, which triggers an intrinsic mitochondrial pathway of apoptosis.[3]

Table 2: Comet Assay Results for this compound Dithiocarbamate Compounds in K562 Cells

| Compound | Exposure Time | Tail Moment (A.U.) | DNA Intensity in Tail (%) | Genotoxic Effect |

| This compound ethyl phenyl dithiocarbamate | 30, 60, 90 min | 1.20 - 2.20 | 1.50 - 3.50 | No |

| This compound butyl phenyl dithiocarbamate | 30, 60, 90 min | 1.20 - 2.20 | 1.50 - 3.50 | No |

Data from Hamid et al., 2024.[2][4]

Carcinogenicity Studies

The evidence regarding the carcinogenicity of this compound is inconsistent across different studies.

National Toxicology Program (NTP) Bioassay

A comprehensive bioassay of this compound hydroxide was conducted by the NTP in Fischer 344 rats and B6C3F1 mice.[5][6]

Table 3: NTP Carcinogenicity Bioassay of this compound Hydroxide

| Species | Strain | Sex | Dose (ppm in feed) | Duration | Findings |

| Rat | Fischer 344 | Male & Female | 0, 37.5, 75 | 78 weeks | No evidence of carcinogenicity |

| Mouse | B6C3F1 | Male & Female | 0, 37.5, 75 | 78 weeks | No evidence of carcinogenicity |

Data from NCI-CG-TR-139, 1978.[5][6]

The study concluded that under the conditions of the bioassay, there was no evidence for the carcinogenicity of this compound hydroxide.[5] It was noted that for female rats, the maximum tolerated dose may not have been reached.[5]

Other Reported Carcinogenicity Findings

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms underlying the genotoxicity and potential carcinogenicity of this compound are not fully elucidated. However, several studies on this compound and related organotin compounds suggest the involvement of oxidative stress and apoptosis.

A this compound(IV) dithiocarbamate compound has been shown to induce apoptosis in K562 cells through an intrinsic mitochondrial pathway that is triggered by DNA damage.[3] This process is associated with the excessive production of intracellular reactive oxygen species (ROS).[3] For the related compound trimethyltin, the ROS/NF-κB signaling pathway has been implicated in apoptosis and DNA damage.[8] Studies on another organotin, tributyltin, have shown that it can induce apoptosis in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria, linked to a perturbation of intracellular calcium homeostasis.[9]

References

- 1. Genotoxic effects of this compound acetate and this compound hydroxide on mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and DNA Toxicity Study of this compound Ethyl Phenyl Dithiocarbamate and this compound Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(IV) dithiocarbamate compound induces genotoxicity and cytotoxicity in K562 human erythroleukemia cells primarily via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Bioassay of this compound hydroxide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. govinfo.gov [govinfo.gov]

- 7. This compound as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Triphenyltin: A Comprehensive Technical Review of Human and Environmental Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenyltin (TPT) is an organotin compound that has seen widespread use as a biocide, primarily in antifouling paints for marine vessels and as a fungicide in agriculture.[1][2] Despite restrictions on its use in many regions, its persistence in the environment and potential for bioaccumulation continue to pose risks to both ecosystems and human health.[2][3] This technical guide provides a detailed overview of the sources of TPT exposure, its environmental fate, and the primary routes of human contact. It summarizes key quantitative data on contamination levels, details analytical methodologies for its detection, and visualizes its known interactions with biological signaling pathways. The primary route of human exposure is through the consumption of contaminated seafood.[4][5]

Sources of Environmental and Human Exposure

This compound compounds, including this compound hydroxide (B78521) (TPTH), this compound acetate (B1210297) (TPTA), and this compound chloride (TPTCl), have been utilized since the 1960s for their potent biocidal properties.[4][2]

Environmental Sources:

-

Antifouling Paints: A major historical source of TPT in the marine environment is its use as an algicide and molluscicide in paints applied to ship hulls.[1][2] Leaching from these paints releases TPT directly into the water column.

-

Agricultural Use: TPT fungicides have been applied to crops such as potatoes, sugar beets, and pecans to control fungal diseases.[6] Runoff from agricultural fields can contaminate nearby soil and water bodies.[1]

-

Industrial and Other Uses: TPT has also been used as a biocide in wood preservation, paper mills, and industrial cooling systems.[1][2]

Human Exposure Routes:

-

Dietary Intake: The primary route of exposure for the general public is the ingestion of contaminated food, particularly seafood.[5] TPT bioaccumulates in aquatic organisms, leading to higher concentrations in fish and shellfish.[4]

-

Occupational Exposure: Individuals involved in the manufacturing, application, or handling of TPT-containing products are at a higher risk of exposure through inhalation and dermal contact.[4][6]

-

Environmental Contact: While less significant for the general population, exposure can occur through contact with contaminated water or soil.[7]

Quantitative Data on this compound Exposure

The following tables summarize reported concentrations of this compound in various environmental matrices and human dietary intake estimates.

Table 1: this compound Concentrations in Environmental Samples

| Sample Matrix | Location | Concentration Range | Year of Sampling | Citation |

| Water (Bay/Inshore) | Japan | 2.7-8.0 ng/L | 1988-1991 | [4] |

| Water (Bay/Inshore) | Japan | 2.5-3.0 ng/L | 1992-1995 | [4] |

| Sediment (Bay/Inshore) | Japan | 3.3-7.8 ng/g | 1988-1991 | [4] |

| Sediment (Bay/Inshore) | Japan | 1.5-2.3 ng/g | 1992-1995 | [4] |

| Fish Muscle (Various Species) | Tokyo Bay, Japan | >1.0 µg/g (highest), 0.317 µg/g (mean) | 1988-1991 | [4] |

| Clams and Shrimps | Tokyo Bay, Japan | 0-0.83 µg/g | 1988-1991 | [4] |

| Mussels | Japan | up to 0.45 µg/g | 1989 | [4] |

| Birds | Japan | up to 0.05 µg/g | 1989 | [4] |

| Potatoes (Treated) | United Kingdom | 0.013-0.016 mg/kg | Pre-1990 | [4] |

| Soil (Real Samples) | Not Specified | 30 to 190 mg kg-1 | Not Specified | [8] |

Table 2: Bioconcentration Factors (BCF) for this compound

| Organism | Tissue | BCF Value | Exposure Conditions | Citation |

| Common Carp (Cyprinus carpio) | Kidney | 2090 | 5.6 µg TPTCl/litre for 10 days | [4] |

| Common Carp (Cyprinus carpio) | Liver | 912 | 5.6 µg TPTCl/litre for 10 days | [4] |

| Common Carp (Cyprinus carpio) | Muscle | 269 | 5.6 µg TPTCl/litre for 10 days | [4] |

| Common Carp (Cyprinus carpio) | Gall Bladder | 257 | 5.6 µg TPTCl/litre for 10 days | [4] |

| Filefish (Rudarius ercodes) | Not Specified | 4100 | 148 ng TPT/litre for 56 days | [4] |

| Freshwater Snail (Lymnaea stagnalis) | Intestinal Sac | 32,500 | 2 µg TPTH/litre for 5 weeks | [4] |

Table 3: Estimated Human Dietary Intake of this compound

| Population | Estimated Daily Intake | Year of Estimation | Notes | Citation |

| Japan | 5.4 µg | 1991 | Market basket study | [5] |

| Japan | 1.3 µg | 1992 | Market basket study | [5] |

| Japan | ~2.75 µ g/day (for a 50-kg person) | 1997 | Estimated to be ~11% of the ADI | [4] |

Experimental Protocols for this compound Analysis

Accurate quantification of TPT in various matrices is crucial for exposure assessment. Methodologies typically involve extraction, cleanup, derivatization (for GC analysis), and instrumental analysis.

Analysis of TPT in Water, Sediment, and Biological Samples (GC-FPD)

This method is a generalized protocol based on several cited studies for the analysis of organotin compounds.[4]

1. Sample Preparation and Extraction:

- Water: Acidify the water sample with hydrogen chloride (HCl). Extract TPT using a mixture of n-hexane and benzene (B151609) (3:2 v/v) in the presence of tropolone, a complexing agent.[4]

- Sediment/Biological Samples: Homogenize the sample. Perform a liquid extraction with an organic solvent, often acidified. For instance, use an acidified methanol (B129727) extraction followed by partitioning into a non-polar solvent like hexane.[4][9]

2. Derivatization (for GC Analysis):

- Due to their low volatility, organotin compounds require derivatization prior to GC analysis.[9]

- A common method is alkylation using a Grignard reagent, such as pentylmagnesium bromide, to form more volatile TPT derivatives.[4]

- Alternatively, in-situ ethylation with sodium tetraethylborate (NaBEt4) can be used.[9]

3. Instrumental Analysis:

- Technique: Gas Chromatography with Flame Photometric Detection (GC-FPD).[4][9]

- Column: A non-polar capillary column is typically used for separation.

- Detection: The FPD is equipped with a tin-specific filter to achieve selectivity.

- Quantification Limits: 3 ng/L for water, 0.5 µg/kg for sediments and biological samples.[4]

Analysis of TPT in Surface Water and Soil (LC-MS/MS)

This protocol is based on a validated method for TPT residue analysis.[8]

1. Sample Preparation and Extraction:

- Surface Water (Solid Phase Extraction - SPE):

- Adjust 100 mL of the water sample to pH 9.0.

- Pass the sample through a Strata C18-E SPE cartridge (500 mg sorbent).

- Elute the TPT from the cartridge with 1 mL of methanol containing acetic acid.[8]

- Soil (Modified QuEChERS):

- Extract 10 g of soil with 10 mL of acidified acetonitrile.

- Perform a cleanup step using dispersive solid-phase extraction (dSPE) with C18 sorbent.[8]

2. Instrumental Analysis:

- Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]

- Separation: Reverse-phase chromatography is typically used.

- Detection: Tandem mass spectrometry provides high sensitivity and selectivity for TPT detection and quantification.

- Quantification Limits: 0.1 µg/L for surface water and 10 µg/kg for soil.[8]

Signaling Pathways and Mechanisms of Action

This compound is known to exert its toxicity through various mechanisms, including disruption of endocrine signaling and inhibition of cellular energy production.

Disruption of Cholesterol and Steroid Signaling

TPT has been identified as an endocrine disruptor. It interferes with cholesterol transport and steroidogenesis, which are critical for hormone production. Studies indicate that TPT upregulates the expression of the cholesterol transporter ABCA1 through the activation of the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) signaling pathways.[10][11] It can also directly activate the androgen receptor and inhibit enzymes involved in steroid hormone metabolism.[12][13]

Caption: TPT-mediated disruption of cholesterol signaling via LXR and RXR activation.

Inhibition of Oxidative Phosphorylation

A primary mode of action for TPT's fungicidal activity and general toxicity is the inhibition of oxidative phosphorylation in mitochondria. It acts on the F0 subunit of ATP synthase, preventing the synthesis of ATP, which is the main energy currency of the cell.[6][14] This disrupts cellular respiration and leads to cell death.

Caption: TPT inhibits ATP synthesis by targeting mitochondrial ATP synthase.

Environmental Degradation Pathway

In the environment, this compound can be degraded by microbial action. Certain bacteria, such as Pseudomonas chlororaphis, produce factors that catalyze the breakdown of TPT into less toxic compounds. The primary degradation step involves the cleavage of a tin-carbon bond to form diphenyltin (B89523) and benzene.[15]

Caption: Microbial degradation pathway of this compound (TPT).

Conclusion

This compound remains an environmental contaminant of concern due to its historical use, persistence, and potential for bioaccumulation. Human exposure is primarily through the diet, with seafood consumption being the main pathway. The toxicological effects of TPT are significant, involving the disruption of critical endocrine and cellular energy pathways. Continued monitoring of TPT levels in the environment and food sources, along with further research into its long-term health effects, is essential for safeguarding both ecosystem and human health.

References

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [utslappisiffror.naturvardsverket.se]

- 3. researchgate.net [researchgate.net]

- 4. This compound Compounds (CICADS) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pjoes.com [pjoes.com]

- 10. The organotin this compound disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The organotin this compound disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound HYDROXIDE - Ataman Kimya [atamanchemicals.com]

- 15. This compound Degradation Pathway [eawag-bbd.ethz.ch]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Triphenyltin in Seawater

Introduction

Triphenyltin (TPT), an organotin compound, has been utilized as a biocide in antifouling paints for marine vessels and as a fungicide in agriculture. Due to its high toxicity and persistence in the aquatic environment, TPT poses a significant threat to marine ecosystems. Even at low concentrations, it can cause adverse effects in various marine organisms. Consequently, sensitive and reliable analytical methods are crucial for monitoring TPT levels in seawater to ensure environmental protection and regulatory compliance.

These application notes provide detailed protocols for three distinct analytical methods for the determination of this compound in seawater:

-

Gas Chromatography-Mass Spectrometry (GC-MS) following Solid-Phase Extraction (SPE) and Ethylation Derivatization: A robust and widely used method for the sensitive and selective quantification of organotin compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following Solid-Phase Extraction (SPE): A powerful technique that offers high selectivity and sensitivity, often with simpler sample preparation compared to GC-based methods.

-

Molecularly Imprinted Polymer (MIP)-Based Impedimetric Sensor: An innovative electrochemical sensor technology offering rapid, and highly selective detection of TPT.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with SPE and Ethylation

This method involves the pre-concentration of TPT from seawater using Solid-Phase Extraction (SPE), followed by a derivatization step to convert the non-volatile TPT into a more volatile form suitable for Gas Chromatography (GC) analysis. Detection and quantification are performed using a Mass Spectrometer (MS).

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 25 pg/mL (25 ng/L) | [1] |

| Limit of Quantification (LOQ) | ~2.1 ng/L (for TBT) | [2] |

| Recovery | >97% | [2] |

| Relative Standard Deviation (RSD) | Not Specified |

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials:

-

Strata C18-E SPE Cartridges (500 mg)

-

Seawater sample (100 mL)

-

Methanol (B129727) (HPLC grade)

-

Toluene (B28343) (HPLC grade)

-

Milli-Q water or equivalent

-

Vacuum manifold

-

-

Procedure:

-

Adjust the pH of the 100 mL seawater sample to 9.0.

-

Condition the C18 SPE cartridge by passing the following solvents in sequence:

-

5 mL of Toluene

-

5 mL of Methanol

-

5 mL of Milli-Q water

-

-

Load the seawater sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of Milli-Q water to remove salts.

-

Dry the cartridge under vacuum for at least 30 minutes.

-

Elute the trapped TPT from the cartridge with 5 mL of toluene.

-

2. Derivatization: Ethylation with Sodium Tetraethylborate

-

Materials:

-

Eluted sample in toluene

-

Sodium tetraethylborate (NaBEt4) solution (1% w/v in methanol, freshly prepared)

-

Acetate (B1210297) buffer (1 M, pH 5.0)

-

Hexane (B92381) (GC grade)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To the 5 mL toluene eluate, add 1 mL of 1 M acetate buffer (pH 5.0).

-

Add 1 mL of freshly prepared 1% sodium tetraethylborate solution.

-

Shake the mixture vigorously for 30 minutes to allow for the ethylation reaction to complete.

-

Add 5 mL of hexane and shake for another 2 minutes for liquid-liquid extraction of the ethylated TPT.

-

Allow the phases to separate. Collect the upper organic layer (hexane).

-

Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. GC-MS Analysis

-

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 6890-5973N GC-MSD).

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp 1: 20 °C/min to 180 °C

-

Ramp 2: 10 °C/min to 280 °C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for ethylated TPT (e.g., m/z 379, 351, 293).

-

Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound in seawater.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to directly analyze TPT after pre-concentration from seawater using SPE, without the need for derivatization.

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.1 µg/L (100 ng/L) | |

| Recovery | 86 - 107% | |

| Relative Standard Deviation (RSD) | 3 - 8% |

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials:

-

Strata C18-E SPE Cartridges (500 mg)

-

Seawater sample (100 mL)

-

Methanol (LC-MS grade) containing 0.1% acetic acid

-

Milli-Q water or equivalent

-

Vacuum manifold

-

-

Procedure:

-

Adjust the pH of the 100 mL seawater sample to 9.0.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.

-

Load the seawater sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of Milli-Q water.

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the TPT from the cartridge with 1 mL of methanol containing 0.1% acetic acid.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1200 series HPLC with an AB Sciex 4000 QTRAP).

-

Column: C18 column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm).

-

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for TPT: Precursor ion (e.g., m/z 351.1) to product ions (e.g., m/z 197.0, 120.0). These transitions should be optimized for the specific instrument.

-

Workflow Diagram

References

- 1. Trace analysis of tributyltin and this compound compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Triphenyltin Residues in Soil by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyltin (TPT) is an organotin compound that has been used as a fungicide and molluscicide in agriculture. Due to its toxicity and persistence in the environment, monitoring TPT residues in soil is crucial for environmental protection and food safety. This application note details a robust and sensitive method for the determination of this compound residues in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high selectivity and accuracy for the quantification of TPT.

Experimental Protocols

Soil Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established methods for the extraction of this compound from soil matrices.[1][2]

Materials and Reagents:

-

This compound standard (analytical grade)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, ACS grade

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Deionized water

-

0.45 µm syringe filters

Procedure:

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified acetonitrile (e.g., 1% formic acid in ACN).

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

To the collected supernatant, add 150 mg of PSA and 150 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the cleaned extract (supernatant).

-

Filter the final extract through a 0.45 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Temperature | 500 °C |

MRM Transitions for this compound (as Fentin Acetate):

For quantification and confirmation, two MRM transitions are monitored. The most intense transition is typically used for quantification, while the second is used as a qualifier to confirm the identity of the analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound (Quantifier) | 351.0 | 197.0 | 150 |

| This compound (Qualifier) | 351.0 | 273.9 | 150 |

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method based on validation data from similar studies.[1][2]

Table 1: Method Validation Parameters

| Parameter | Result |

| Limit of Quantification (LOQ) | 10 µg/kg |

| Linearity (r²) | > 0.99 |

| Recovery (at 50 µg/kg) | 72 - 87% |

| Precision (RSD) | 3 - 8% |

Table 2: Recovery and Precision Data

| Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 10 | 78 | 7.5 |

| 50 | 85 | 5.2 |

| 100 | 81 | 4.1 |

Experimental Workflow and Signaling Pathways

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Caption: Experimental workflow for this compound residue analysis in soil.

References

Application Notes and Protocols for Gas Chromatography-Based Speciation of Triphenyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyltin (TPT) compounds are organotin pesticides that have been widely used in agriculture as fungicides and molluscicides. Due to their toxicity and persistence in the environment, there is a significant need for sensitive and selective analytical methods to determine their presence and concentration in various matrices, including water, soil, sediment, and biological tissues. Gas chromatography (GC) coupled with various detectors offers a robust platform for the speciation analysis of TPT and its metabolites. This document provides detailed application notes and experimental protocols for the determination of TPT using GC-based methods.

The analytical challenge in GC analysis of organotin compounds lies in their low volatility and polarity. Therefore, a crucial step in the analytical workflow is derivatization, which converts the ionic organotin species into more volatile and thermally stable analogues suitable for GC separation.[1] The most common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt₄) and alkylation with Grignard reagents.[2][3] Following derivatization, the analytes are separated on a capillary GC column and detected by sensitive and selective detectors such as Flame Photometric Detector (FPD), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5][6][7]

General Workflow for this compound Speciation by GC